Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate
Overview
Description
“Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C13H9NO4 . This compound is part of a class of molecules that contain a benzofuran ring system, which are known to have interesting pharmaceutical applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate” is a solid substance . It has a molecular weight of 243.22 .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel derivatives of pyrazole-3-carboxylate bearing the benzofuran moiety have been synthesized and demonstrated to possess antibacterial and antifungal activities. This research highlights the compound's potential as a precursor in the development of antimicrobial agents (Siddiqui et al., 2013).
- A series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized, showing excellent yields and potent in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
Synthesis, Characterization, and Biological Screening
- The synthesis of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives and their analgesic and anti-inflammatory activities have been reported. This work underscores the therapeutic potential of benzofuran isoxazole derivatives in developing new analgesic and anti-inflammatory drugs (Kenchappa & Bodke, 2020).
Innovative Chemical Frameworks
- Research into isoxazoly] thioureas and their transformation into various novel compounds, including 5-methyl-2[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4dihydropyrazol-3-ones, explores the compound's versatility for creating highly functionalized molecules with potential applications in medicinal chemistry (Rajanarendar et al., 2006).
Novel Antimicrobial and Anti-inflammatory Agents
- A study on the synthesis and evaluation of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity reveals significant findings. This research demonstrates the compound's potential as a scaffold for developing new drugs with multiple therapeutic effects (Rajanarendar et al., 2013).
Future Directions
Benzofuran and its derivatives, including “Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate”, are of significant interest in the field of drug discovery . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the search for efficient antimicrobial candidates . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .
properties
IUPAC Name |
methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRFYWEOGUFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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